Bis(pentafluorophenyl)xenon

Catalog No.
S13066416
CAS No.
328379-54-0
M.F
C12F10Xe
M. Wt
465.40 g/mol
Availability
In Stock
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Bis(pentafluorophenyl)xenon

CAS Number

328379-54-0

Product Name

Bis(pentafluorophenyl)xenon

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)xenon

Molecular Formula

C12F10Xe

Molecular Weight

465.40 g/mol

InChI

InChI=1S/C12F10Xe/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22

InChI Key

YAQWCIUPEXZIQW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Xe]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Bis(pentafluorophenyl)xenon is an organoxenon compound characterized by its unique structure, which includes two pentafluorophenyl groups bonded to a xenon atom. Its molecular formula is C12F10Xe\text{C}_{12}\text{F}_{10}\text{Xe}, and it has a molecular weight of approximately 465.41 g/mol. This compound is notable for its instability, decomposing at temperatures above -20 °C and exhibiting explosive properties under certain conditions . The crystalline structure of bis(pentafluorophenyl)xenon is monoclinic, with a unit cell volume of 1263.18 ų, and it features nearly linear carbon-xenon-carbon bonds, with bond angles close to 175° .

  • Reaction with Mercury: It reacts with mercury to form bis(pentafluorophenyl)mercury.
  • Hydrogen Fluoride Reaction: In the presence of hydrogen fluoride, it generates pentafluorophenyl xenon fluoride (C6F5XeF\text{C}_6\text{F}_5\text{XeF}).
  • Decomposition in Solvents: In acetonitrile solution, it decomposes into pentafluorobenzene and xenon, while in dichloromethane, the primary product is mostly pentafluorobenzene .
  • Reaction with Iodine: It can react with iodine to produce pentafluoroiodobenzene (C6F5I\text{C}_6\text{F}_5\text{I}).

The synthesis of bis(pentafluorophenyl)xenon typically involves the following methods:

  • Fluoride-Catalyzed Reaction: It can be synthesized through the reaction of XeF2\text{XeF}_2 with (CH3)3SiC6F5(CH_3)_3SiC_6F_5 in propionitrile or acetonitrile at low temperatures (-60 to -40 °C). This process first produces an intermediate, C6F5XeF\text{C}_6\text{F}_5\text{XeF}, which subsequently leads to bis(pentafluorophenyl)xenon.
    XeF2+2(CH3)3SiC6F5Xe C6F5)2+2(CH3)3SiF\text{XeF}_2+2(CH_3)_3SiC_6F_5\rightarrow \text{Xe C}_6\text{F}_5)_2+2(CH_3)_3SiF
  • Crystallization: The final product can be crystallized from dichloromethane at -40 °C .

The applications of bis(pentafluorophenyl)xenon are primarily found within the realm of organometallic chemistry and materials science. Its unique properties make it a candidate for:

  • Research in Organoxenon Chemistry: Its study contributes to a better understanding of noble gas compounds and their reactivity.
  • Potential Use in Synthesis: It may serve as a precursor for other xenon-containing compounds or as a reagent in organic synthesis due to its electrophilic nature.

Several compounds share structural similarities with bis(pentafluorophenyl)xenon, particularly other organoxenon compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
Bis(trifluoromethyl) xenonC12F12XeContains trifluoromethyl groups, more stable than bis(pentafluorophenyl)xenon.
Pentafluorophenyl xenon fluorideC6F5XeFA simpler structure that includes only one pentafluorophenyl group.
Bis(pentafluorobenzyl)zincC12F10ZnAn organometallic compound that shares similar fluorinated phenyl groups but involves zinc instead of xenon.

Uniqueness

Bis(pentafluorophenyl)xenon is unique due to its specific combination of two highly fluorinated phenyl groups attached to xenon, which significantly affects its reactivity and stability compared to other compounds. Its instability and explosive potential further distinguish it within the category of organoxenon compounds.

Hydrogen Bond Acceptor Count

10

Exact Mass

465.8881867 g/mol

Monoisotopic Mass

465.8881867 g/mol

Heavy Atom Count

23

Wikipedia

Bis(pentafluorophenyl)xenon

Dates

Last modified: 08-10-2024

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